![molecular formula C18H15N3O2 B2588325 7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 1030102-50-1](/img/structure/B2588325.png)
7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline (DMPPQ) is a heterocyclic compound that has received considerable attention in the scientific community due to its potential applications in various fields. DMPPQ is a structurally unique compound that possesses a pyrazolo[4,3-c]quinoline ring system, which makes it an interesting target for synthetic chemists.
Mecanismo De Acción
The mechanism of action of 7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is not fully understood. However, it has been suggested that this compound exerts its biological activities through the modulation of various signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. This compound has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Biochemical and Physiological Effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. This compound has also been shown to inhibit the production of inflammatory cytokines and chemokines in vitro and in vivo. In animal studies, this compound has been shown to possess neuroprotective effects against oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline possesses several advantages for lab experiments, including its unique chemical structure and potential applications in various fields. However, the synthesis of this compound is a challenging process that requires specialized knowledge and skills in synthetic chemistry. Additionally, the biological activities of this compound are not fully understood, which limits its potential applications in some fields.
Direcciones Futuras
There are several future directions for the study of 7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline. First, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various fields. Second, the development of new synthetic methods for the preparation of this compound and its derivatives would facilitate its use in various applications. Third, the development of new this compound-based materials with unique electronic and optical properties would have significant implications for the field of organic electronics. Finally, the development of new this compound-based therapeutic agents for the treatment of various diseases would have significant clinical implications.
Métodos De Síntesis
7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline can be synthesized through a multi-step process involving the reaction of 2-aminophenyl ketone with phenylhydrazine, followed by cyclization with ethyl acetoacetate. The final product can be obtained by demethylation of the intermediate product with boron tribromide. The synthesis of this compound is a challenging process that requires specialized knowledge and skills in synthetic chemistry.
Aplicaciones Científicas De Investigación
7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial properties. This compound has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. In material science, this compound has been used as a building block for the synthesis of novel organic materials with unique electronic and optical properties. In organic electronics, this compound has been used as a hole-transporting material in organic light-emitting diodes.
Propiedades
IUPAC Name |
7,8-dimethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c1-22-15-8-12-14(9-16(15)23-2)19-10-13-17(20-21-18(12)13)11-6-4-3-5-7-11/h3-10H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLHVXOZZROEFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=C(C=N2)C(=NN3)C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)thiazol-4-yl)ethyl)urea](/img/structure/B2588243.png)
![(5-Bromofuran-2-yl)(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2588246.png)
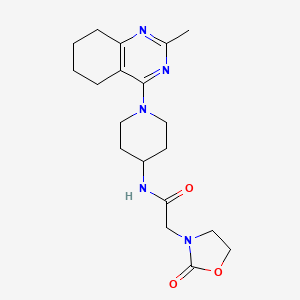
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2588251.png)
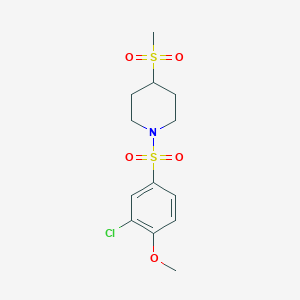
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2588253.png)
![N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2588254.png)
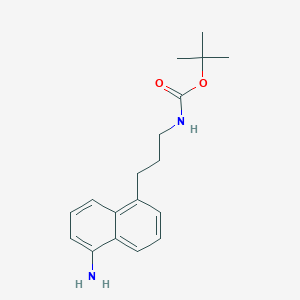
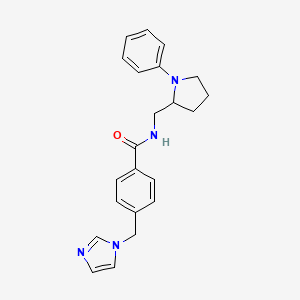
![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(4-toluidinocarbothioyl)amino]propanoate](/img/structure/B2588261.png)

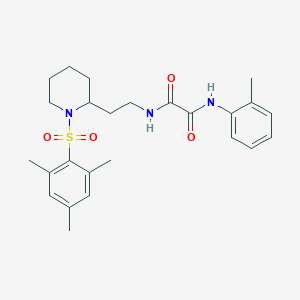
![2-((2R,3R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)pyridine](/img/structure/B2588264.png)
